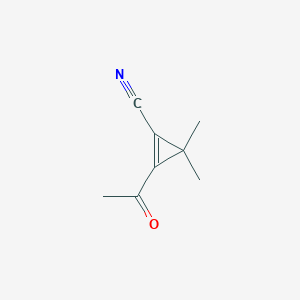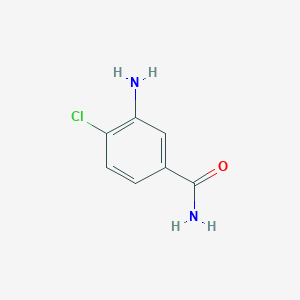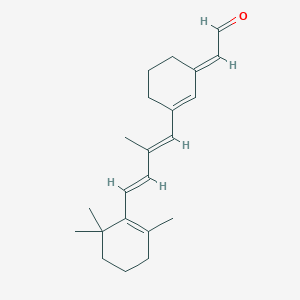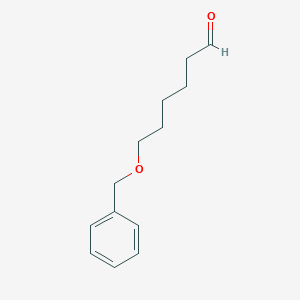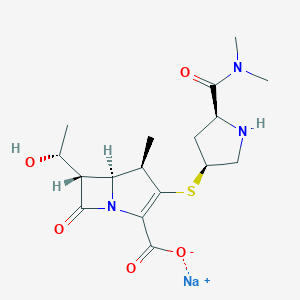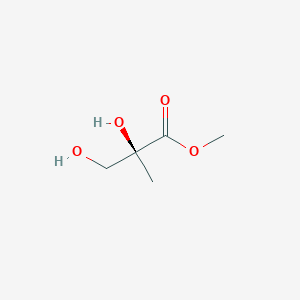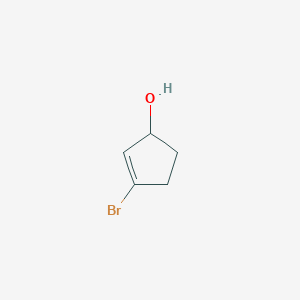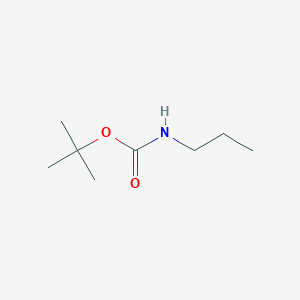
tert-Butylpropylcarbamate
Übersicht
Beschreibung
Tert-Butyl propylcarbamate (TBPC) is a carbamate compound that is used in various scientific research and laboratory experiments. It is a colorless, volatile liquid with a mild odor, and is soluble in water and alcohol. TBPC is a synthetic compound that is used as a reactant, catalyst, and reagent in various laboratory and industrial applications. TBPC is used in the synthesis of various compounds, and is also used as a catalyst for the synthesis of other compounds. TBPC has also been used in various biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Organische optoelektronische Materialien
tert-Butylpropylcarbamate: wird bei der Synthese von Carbazol-basierten Moleküleinheiten verwendet, die im Bereich der organischen Optoelektronik von entscheidender Bedeutung sind . Diese Verbindungen dienen als molekulare Bausteine, Oligomere, Dendrimere oder Polymere und bieten mehrere Vorteile wie niedrige Kosten, einfache Funktionalisierung und eine unkomplizierte Verknüpfung über das Carbazol-Rückgrat.
Photophysikalische Studien
Die photophysikalischen Eigenschaften der Verbindung, insbesondere der Einfluss von tert-Butylsubstituenten auf die angeregte-Zustandsdynamik, werden mit Hilfe der Tief-UV-Ultraschnell-Laserspektroskopie untersucht . Diese Forschung liefert wichtige Informationen, um die Carbazol-Relaxation in komplexeren Umgebungen zu verstehen.
Palladium-katalysierte Synthese
Im Bereich der synthetischen Chemie wird This compound in palladium-katalysierten Reaktionen zur Synthese von N-Boc-geschützten Anilinen eingesetzt . Diese Anwendung ist entscheidend für die Herstellung von Zwischenprodukten, die in verschiedenen organischen Synthesen weiterverwendet werden können.
Synthese von Tetrasubstituierten Pyrrolen
Die Verbindung wird auch bei der Synthese von tetrasubstituierten Pyrrolen verwendet, die an der C-3-Position mit Ester- oder Ketongruppen funktionalisiert sind . Diese Pyrrole haben potenzielle Anwendungen in der Pharmazie und Materialwissenschaft.
Radikalkation-Bildung
Studien haben gezeigt, dass die Zwei-Photonen-Anregung von Carbazol-Verbindungen zur Bildung von Radikalkationen führen kann . Dieser Prozess ist wichtig, um die Mechanismen des photoinduzierten Elektronentransfers in organischen Materialien zu verstehen.
Studien zur Lösungsmittelwechselwirkung
Die Wechselwirkung von This compound-Derivaten mit Lösungsmitteln ist ein weiterer interessanter Bereich. Zeitaufgelöste Fluoreszenzexperimente zeigen, wie diese Verbindungen Energie auf umgebende Lösungsmittelmoleküle übertragen .
Triplett-Zustandsbildung
Die Forschung zur Triplett-Zustandsbildung von Carbazol-Verbindungen, einschließlich derer mit tert-Butylsubstituenten, ist für Anwendungen in organischen Photovoltaik und Leuchtdioden unerlässlich .
Sauerstoff-Löschdynamik
Die S1- und T1-Zustände von Carbazol-Verbindungen werden stark von Sauerstoff gelöscht, was ein entscheidender Faktor bei der Gestaltung von Materialien für optoelektronische Bauelemente ist .
Wirkmechanismus
Target of Action
Tert-Butyl propylcarbamate, also known as tert-butyl carbamate, primarily targets various proteins and enzymes in the body . For instance, it has been found to interact with Ribonuclease pancreatic, Triosephosphate isomerase, Methionine aminopeptidase 2, Biphenyl-2,3-diol 1,2-dioxygenase, and Calmodulin . These targets play crucial roles in various biological processes, including protein synthesis, glycolysis, protein maturation, and calcium signaling .
Mode of Action
It is known that the compound interacts with its targets, leading to changes in their activity . For instance, it may inhibit or enhance the activity of the targeted enzymes, thereby altering the biochemical reactions they catalyze .
Biochemical Pathways
Tert-Butyl propylcarbamate affects various biochemical pathways due to its interaction with multiple targets . For instance, it may influence the glycolysis pathway by interacting with Triosephosphate isomerase . It may also affect protein synthesis and maturation pathways due to its interaction with Ribonuclease pancreatic and Methionine aminopeptidase 2 .
Pharmacokinetics
It is known that the compound’s bioavailability can be influenced by various factors, including its physicochemical properties, formulation, route of administration, and the individual’s physiological condition .
Result of Action
The molecular and cellular effects of tert-Butyl propylcarbamate’s action depend on its interaction with its targets. For instance, by interacting with Ribonuclease pancreatic, it may affect the synthesis of proteins . Similarly, by interacting with Triosephosphate isomerase, it may influence the glycolysis pathway, thereby affecting energy production in cells .
Action Environment
The action, efficacy, and stability of tert-Butyl propylcarbamate can be influenced by various environmental factors. For instance, factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity . Moreover, the compound’s action can also be influenced by the individual’s physiological condition, including their metabolic rate, organ function, and the presence of other drugs .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl N-propylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-5-6-9-7(10)11-8(2,3)4/h5-6H2,1-4H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUWHAJDOUIJMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70557576 | |
| Record name | tert-Butyl propylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70557576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
105678-25-9 | |
| Record name | tert-Butyl propylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70557576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



